molecular formula C14H17F3N2O2 B5339786 methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate

methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate

Cat. No. B5339786
M. Wt: 302.29 g/mol
InChI Key: IRCMLDPPICABFP-UHFFFAOYSA-N
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Description

Methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate, also known as TFMAP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This compound has also been reported to interact with the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes in the body. For instance, it has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Moreover, this compound has been shown to possess a wide range of biological activities, which makes it a versatile tool for studying various physiological and pathological processes. However, one of the limitations of this compound is its potential toxicity, which requires careful dose optimization in laboratory experiments.

Future Directions

There are several future directions for the research on methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, the potential therapeutic applications of this compound need to be further explored in animal models and clinical trials. Thirdly, the optimization of the synthesis method and the development of novel derivatives of this compound could lead to the discovery of more potent and selective compounds for the treatment of neurological disorders. Finally, the development of new methods for the delivery of this compound to the brain could enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its relatively simple synthesis method, versatile biological activities, and potential neuroprotective effects make it a valuable tool for studying various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate involves the reaction of 3-(trifluoromethyl)benzylamine with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

Methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate has been extensively studied for its potential therapeutic applications. It has been shown to possess antidepressant, anxiolytic, and antinociceptive activities in animal models. Moreover, this compound has been reported to have a neuroprotective effect against oxidative stress-induced cell damage. These findings suggest that this compound could be a promising candidate for the development of novel drugs for the treatment of various neurological disorders.

properties

IUPAC Name

methyl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-21-13(20)10-18-5-7-19(8-6-18)12-4-2-3-11(9-12)14(15,16)17/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCMLDPPICABFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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